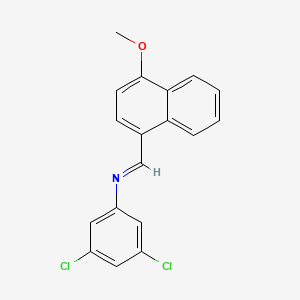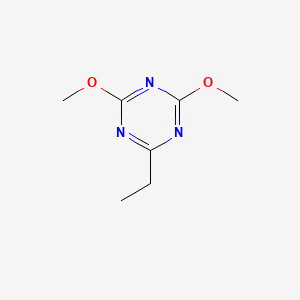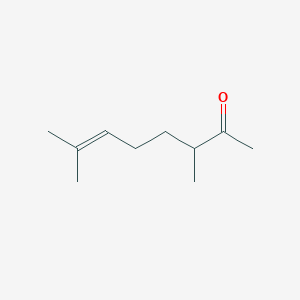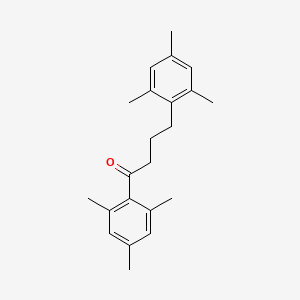
2-(2-Chloro-4-fluoroanilino)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-fluoroanilino)acetohydrazide is a chemical compound with the molecular formula C8H8ClFN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro and fluoro substituent on the aniline ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluoroanilino)acetohydrazide typically involves the reaction of 2-chloro-4-fluoroaniline with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-chloro-4-fluoroaniline and acetohydrazide.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified by recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-4-fluoroanilino)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aniline ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Carbonyl compounds like aldehydes and ketones.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted anilines, while condensation reactions can yield hydrazones.
Applications De Recherche Scientifique
2-(2-Chloro-4-fluoroanilino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-4-fluoroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the aniline ring can influence its binding affinity and reactivity. The hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-4-fluoroanilino)acetohydrazide
- 2-(2-Chloro-4-bromoanilino)acetohydrazide
- 2-(2-Chloro-4-methylanilino)acetohydrazide
Uniqueness
2-(2-Chloro-4-fluoroanilino)acetohydrazide is unique due to the specific combination of chloro and fluoro substituents on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds.
Propriétés
Numéro CAS |
2554-12-3 |
|---|---|
Formule moléculaire |
C8H9ClFN3O |
Poids moléculaire |
217.63 g/mol |
Nom IUPAC |
2-(2-chloro-4-fluoroanilino)acetohydrazide |
InChI |
InChI=1S/C8H9ClFN3O/c9-6-3-5(10)1-2-7(6)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |
Clé InChI |
IXSPRCCAJBWVTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)NCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)













